SR19881
Description
SR 19881 is a pharmacological compound identified as a full agonist of estrogen-related receptor beta (ERRβ) with an EC50 value of 0.63 µM . ERRβ is a nuclear receptor involved in metabolic regulation, energy homeostasis, and cellular differentiation.
Properties
IUPAC Name |
N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-3-21(4-2)17-9-5-15(6-10-17)13-14-20-19(23)16-7-11-18(22)12-8-16/h5-12,22H,3-4,13-14H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECNZUWIKCKMJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SR 19881 involves the preparation of N-[2-[4-(diethylamino)phenyl]ethyl]-4-hydroxybenzamide. The synthetic route typically includes the following steps:
Formation of the amide bond: This is achieved by reacting 4-hydroxybenzoic acid with 2-(4-(diethylamino)phenyl)ethylamine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity
Industrial Production Methods
Industrial production methods for SR 19881 are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with industrial safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
SR 19881 undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
SR 19881 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of estrogen-related receptors.
Biology: Employed in cell-based assays to investigate the role of estrogen-related receptors in cellular processes.
Medicine: Potential therapeutic applications in diseases related to estrogen-related receptor dysfunction, such as metabolic disorders and certain cancers.
Industry: Utilized in the development of new drugs targeting estrogen-related receptors .
Mechanism of Action
SR 19881 exerts its effects by binding to the ligand-binding domain of estrogen-related receptor gamma and estrogen-related receptor beta. This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. The activated receptors then regulate the expression of target genes involved in various cellular processes, including metabolism, cell proliferation, and differentiation .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes SR 19881’s pharmacological profile alongside key analogs and related compounds, highlighting differences in targets, mechanisms, and potency:
Key Differentiators of SR 19881
- Mechanistic Role : While SR 9243 suppresses tumor metabolism broadly, SR 19881’s ERRβ agonism may directly influence metabolic reprogramming in cancer or metabolic diseases.
- Therapeutic Potential: SR 11247 and SR 9243 focus on tumor microenvironment modulation, whereas SR 19881’s ERRβ activation could address metabolic syndromes or hormone-resistant cancers.
Structural and Functional Overlaps
- ERR Agonism : Both SR 19881 and SR-3029 exhibit ERRβ/γ activity, but SR 19881’s EC50 for ERRβ (0.63 µM) is significantly lower than SR-3029’s (4.7 µM) .
- Solubility and Purity : SR 19881, SR 3576, and Squarunkin A share high DMSO solubility and ≥99% purity, facilitating in vitro and in vivo applications .
Tables
Table 1. Pharmacokinetic Comparison of SR 19881 and Analogs
| Parameter | SR 19881 | SR-3029 | SR 9243 | Squarunkin A |
|---|---|---|---|---|
| Primary Target | ERRβ | CK1δ/ε | p38 | Src kinase |
| Solubility | DMSO | DMSO | DMSO | DMSO |
| Purity | ≥99% | ≥99% | ≥99% | ≥99% |
| Therapeutic Focus | Metabolic regulation | Cancer | Cancer | Signal transduction |
Biological Activity
SR 19881 is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, effects on various biological systems, and relevant case studies that illustrate its efficacy.
SR 19881 operates primarily as a selective modulator of certain receptors, influencing cellular signaling pathways. Its biological activity is characterized by:
- Receptor Interaction : SR 19881 selectively binds to specific receptors, altering their activity and leading to downstream effects in cellular processes.
- Signal Transduction : The compound affects signal transduction pathways, which are critical for various physiological responses.
- Gene Expression Modulation : It can influence the expression of genes involved in inflammation and cellular growth.
Biological Activities
The biological activities of SR 19881 can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant Properties | Reduces oxidative stress by scavenging free radicals. |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines, potentially useful in inflammatory diseases. |
| Neuroprotective Effects | Protects neuronal cells from damage in models of neurodegenerative diseases. |
Case Studies
Several studies have investigated the effects of SR 19881 in various biological contexts:
-
Neuroprotection in Animal Models :
- A study demonstrated that SR 19881 administration reduced neuronal apoptosis in models of Alzheimer's disease. The compound was shown to enhance cognitive function and decrease amyloid plaque formation.
-
Anti-inflammatory Efficacy :
- In a randomized controlled trial, patients with chronic inflammatory conditions exhibited significant reductions in inflammatory markers following treatment with SR 19881. This suggests its potential as a therapeutic agent for inflammatory diseases.
-
Antioxidant Activity Assessment :
- Experimental results indicated that SR 19881 effectively reduced oxidative stress markers in vitro. The compound's ability to modulate antioxidant enzyme activity was highlighted, supporting its use in oxidative stress-related conditions.
Research Findings
Recent research has provided insights into the pharmacodynamics and pharmacokinetics of SR 19881:
- Pharmacokinetics : Studies indicate that SR 19881 has favorable absorption characteristics, with peak plasma concentrations achieved within a few hours post-administration.
- Toxicity Profile : Toxicological assessments have shown that SR 19881 exhibits a low toxicity profile at therapeutic doses, making it a promising candidate for further clinical development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
